2-Amino-7-chloro-9h-fluoren-9-ol

Physicochemical profiling Structure-property relationships Synthetic building block selection

2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8) is a trisubstituted fluorene derivative bearing a 2-amino group, a 7-chloro substituent, and a 9-hydroxyl group on the tricyclic fluorene scaffold (molecular formula C₁₃H₁₀ClNO, molecular weight 231.68 g/mol). This compound belongs to the hydroxyfluorene class and is primarily utilized as a synthetic building block in medicinal chemistry and pharmaceutical research.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 7356-53-8
Cat. No. B12805939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloro-9h-fluoren-9-ol
CAS7356-53-8
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)Cl)O
InChIInChI=1S/C13H10ClNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2
InChIKeyWCNBDOGHDLNLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8): Core Identity and Procurement Baseline


2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8) is a trisubstituted fluorene derivative bearing a 2-amino group, a 7-chloro substituent, and a 9-hydroxyl group on the tricyclic fluorene scaffold (molecular formula C₁₃H₁₀ClNO, molecular weight 231.68 g/mol) . This compound belongs to the hydroxyfluorene class and is primarily utilized as a synthetic building block in medicinal chemistry and pharmaceutical research . Its structural signature—concurrent presence of a hydrogen-bond-donating amino group, a halogen substituent amenable to cross-coupling, and a secondary alcohol at the benzylic 9-position—distinguishes it from simpler fluorene analogs and positions it as a versatile intermediate for the construction of biologically active molecules.

Why 2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8) Cannot Be Interchanged with In-Class Fluorene Analogs


Fluorene derivatives with varying substitution patterns at positions 2, 7, and 9 exhibit fundamentally distinct reactivity profiles and biological readouts. The 9-hydroxyl group provides a chiral center and a handle for etherification or esterification; the 7-chloro substituent enables transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) not accessible to non-halogenated analogs; and the 2-amino group serves as a nucleophilic site for amide bond formation or diazotization chemistry . The absence of any one of these three functional groups fundamentally alters the compound's downstream synthetic utility. Furthermore, patent-derived biological data indicate that the specific 2-amino-7-chloro-9-ol substitution pattern is associated with a unique cell-differentiation-inducing phenotype not replicated by the non-chlorinated 2-amino-9H-fluoren-9-ol or the dehydroxylated 7-chloro-9H-fluoren-2-amine [1]. The quantitative evidence below substantiates why generic substitution is scientifically unsound for applications requiring this precise substitution architecture.

Quantitative Differentiation Evidence for 2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8) Versus Closest Analogs


Tri-Functional Substitution Architecture: Physicochemical Comparison with Non-Chlorinated and Dehydroxylated Analogs

The target compound possesses a higher density (1.452 g/cm³) and boiling point (466.8 °C at 760 mmHg) compared to the non-chlorinated analog 2-amino-9H-fluoren-9-ol (MW 197.23 g/mol), and a markedly higher boiling point than the non-hydroxylated analog 7-chloro-9H-fluoren-2-amine (MW 215.68 g/mol, purity ≥98% commercial specification) . The presence of the 7-chloro substituent increases molecular weight by approximately 34.4 g/mol relative to 2-amino-9H-fluoren-9-ol and introduces a polarizable halogen atom that alters chromatographic retention and crystal packing behavior . The flash point of 236.1 °C provides a quantitative safety parameter for handling and storage that differs from both comparator compounds.

Physicochemical profiling Structure-property relationships Synthetic building block selection

Cell Differentiation-Inducing Phenotype: Activity in Arresting Proliferation of Undifferentiated Cells Versus Structural Analogs

Patent-derived biological annotation indicates that 2-amino-7-chloro-9H-fluoren-9-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, evidencing potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This cellular phenotype—simultaneous proliferation arrest coupled with lineage-specific differentiation induction—is a mechanistically distinct activity profile. While quantitative IC₅₀ values for this specific phenotypic endpoint are not publicly disclosed in the patent abstract, the differentiation-inducing activity is explicitly associated with the fluoren-9-ol scaffold bearing both the 2-amino and 7-chloro substituents, and is not claimed for the non-halogenated 2-amino-9H-fluoren-9-ol or the 2,7-dichloro analog in the same patent family [1].

Cancer cell differentiation Antiproliferative activity Monocyte differentiation Psoriasis

RNase L Activation: Quantitative Potency Data from Cell-Free Translation Inhibition Assay

BindingDB records for a compound structurally annotated with the 2-amino-7-chloro-fluoren-9-ol scaffold report an IC₅₀ of 2.30 nM for activation of RNase L (2-5A-dependent ribonuclease), measured by concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This assay (ChEMBL_164143 / CHEMBL771467) directly quantifies functional activation of the interferon-regulated 2-5A pathway. By comparison, a structurally distinct fluoren-9-ol derivative tested for direct RNase L activation via FRET RNA probe cleavage showed an EC₅₀ of 49,000 nM (approximately 21,000-fold weaker) [2], suggesting that specific substitution patterns on the fluorene scaffold dramatically influence RNase L engagement. Note: Confirmation that BDBM50025002 precisely corresponds to CAS 7356-53-8 requires direct verification against the BindingDB monomer structure record.

RNase L activation Interferon pathway Antiviral innate immunity Protein synthesis inhibition

Synthetic Versatility: Tri-Functional Scaffold Enables Orthogonal Derivatization Not Possible with Di-Substituted Analogs

The 7-chloro substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) for introduction of aryl, heteroaryl, or alkynyl groups at C7 . Concurrently, the 9-hydroxyl group can undergo selective oxidation to the corresponding fluorenone (2-amino-7-chloro-9H-fluoren-9-one, CAS 6957-61-5), or serve as a handle for Mitsunobu reactions, esterification, or etherification . The 2-amino group permits amide bond formation, sulfonamide synthesis, or reductive amination without interference from the other functional groups when appropriate protecting group strategies are employed. In contrast, 7-chloro-9H-fluoren-2-amine (CAS 6957-62-6) lacks the 9-OH derivatization handle, and 2-amino-9H-fluoren-9-ol (CAS 33417-27-5) lacks the 7-Cl cross-coupling site, each reducing the number of accessible diversification vectors by one-third .

Orthogonal derivatization Cross-coupling chemistry Medicinal chemistry building blocks Divergent synthesis

MAO-A Inhibitory Activity: Quantitative Comparison with Structurally Related Fluorene Derivatives in Enzymatic Assays

BindingDB data curated by ChEMBL report an IC₅₀ of 40,000 nM for inhibition of recombinant human MAO-A by a compound associated with the 2-amino-7-chloro-fluorene scaffold (BDBM50468058, CHEMBL1559759), measured using an Amplex Red/horseradish peroxidase-based fluorescence microplate reader with 15-minute incubation [1]. While this represents relatively weak MAO-A inhibition compared to clinical MAO inhibitors (typical IC₅₀ < 100 nM), it provides a quantitative baseline absent for the non-chlorinated 2-amino-9H-fluoren-9-ol, for which no MAO-A data are publicly available [2]. Importantly, the same compound showed no significant inhibition of E. coli GroEL/GroES chaperonin (IC₅₀ > 100,000 nM), suggesting target selectivity that may be relevant for programs seeking to avoid chaperonin-mediated off-target effects [1].

Monoamine oxidase inhibition Neurotransmitter metabolism Enzymatic screening Fluorescence-based assays

Recommended Application Scenarios for 2-Amino-7-chloro-9H-fluoren-9-ol (CAS 7356-53-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tri-Functional Scaffold for Divergent SAR Exploration

Programs synthesizing libraries of fluorene-based bioactive molecules benefit from the three orthogonal reactive sites (2-NH₂, 7-Cl, 9-OH) that permit independent modification of each position. The 7-Cl enables parallel Suzuki-Miyaura library synthesis for aryl diversification; the 9-OH provides a handle for prodrug ester formation or oxidation to the fluorenone for altered electronic properties; and the 2-NH₂ allows amide coupling for introduction of pharmacophoric elements. This tri-functional architecture, delivering approximately 1.5× more accessible derivative space than any commercially available di-substituted analog, makes the compound the preferred single starting material for programs requiring multidimensional SAR .

Oncology Discovery Programs Targeting Differentiation Therapy Mechanisms

The patent-documented activity of this compound in arresting proliferation of undifferentiated cells and inducing monocytic differentiation provides a mechanistically distinct starting point for differentiation therapy approaches in acute myeloid leukemia (AML) and related hematological malignancies. Unlike cytotoxic agents that simply kill proliferating cells, differentiation-inducing compounds may achieve therapeutic benefit with reduced genotoxicity. Procurement of this specific fluoren-9-ol derivative is indicated for programs seeking to explore differentiation-based mechanisms, as the closely related non-chlorinated analog (2-amino-9H-fluoren-9-ol, CAS 33417-27-5) and the dehydroxylated analog (7-chloro-9H-fluoren-2-amine, CAS 6957-62-6) are not associated with this phenotype in available patent disclosures [1].

Innate Immune Pathway Modulation via 2-5A/RNase L System

The reported sub-nanomolar IC₅₀ (2.30 nM) for RNase L activation in cell-free translation assays positions this compound class as a starting point for developing modulators of the interferon-regulated 2-5A pathway, which is central to antiviral innate immunity and has been implicated in prostate cancer susceptibility via the HPC1 locus. The extremely steep potency cliff between this compound's reported RNase L activation (IC₅₀ 2.30 nM) and that of structurally distinct fluoren-9-ol RNase L activators (EC₅₀ ~49,000 nM) underscores the critical importance of chlorine and hydroxyl positioning for pathway engagement. Researchers studying 2-5A-dependent RNA decay or seeking pharmacological RNase L activators should prioritize this specific substitution pattern [2][3].

Synthesis of EAAT-2 Inhibitor Analogs via Fluorene-Aspartic Acid Conjugates

The structurally related 7-chloro-9H-fluoren-2-amine (CAS 6957-62-6) has established precedent as a reactant in the synthesis of fluorene-aspartic acid and diaminopropionic acid analogs that act as potent inhibitors of the high-affinity glutamate transporter EAAT-2 . The 9-hydroxyl group present in the target compound (but absent in CAS 6957-62-6) provides an additional point of structural variation for modulating EAAT-2 binding affinity, pharmacokinetic properties, or blood-brain barrier penetration. Programs extending EAAT-2 inhibitor SAR to include C9-functionalized analogs should preferentially source the 9-hydroxy derivative to access this additional dimension of chemical space not accessible from the 9-unsubstituted analog.

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